tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
CAS No.: 1255574-63-0
Cat. No.: VC0036755
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255574-63-0 |
|---|---|
| Molecular Formula | C19H27N3O4S |
| Molecular Weight | 393.502 |
| IUPAC Name | tert-butyl 4-amino-1-benzyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate |
| Standard InChI | InChI=1S/C19H27N3O4S/c1-18(2,3)26-17(23)21-11-9-19(10-12-21)16(20)14-27(24,25)22(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13,20H2,1-3H3 |
| Standard InChI Key | SDBVFNCPZQNJDB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=CS(=O)(=O)N2CC3=CC=CC=C3)N |
Introduction
tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate is a complex organic compound with a molecular formula of C19H27N3O4S and a molecular weight of 393.51 g/mol. Its CAS number is 1255574-63-0 . This compound is a derivative of the diazaspirodecane class, featuring a spiro ring system with sulfur and nitrogen atoms, along with a benzyl group and a tert-butyl ester moiety.
Synthesis and Applications
While specific synthesis methods for this compound are not widely detailed in available literature, compounds of similar structure often involve multi-step syntheses involving the formation of the spiro ring system followed by functional group modifications.
Applications of such compounds can vary widely, including roles in pharmaceutical research due to their potential bioactivity. The presence of a benzyl group and an amino group could make it a candidate for further modification into biologically active molecules.
Storage and Handling
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Storage Conditions: Room temperature is recommended for storing this compound .
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Hazards: No specific hazard information is available for this compound, but general precautions should be taken when handling organic chemicals.
Research Findings and Future Directions
Research on this specific compound is limited, but compounds with similar structures have been studied for their potential pharmacological properties. Further studies could explore its reactivity, biological activity, and potential applications in drug development or other fields.
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